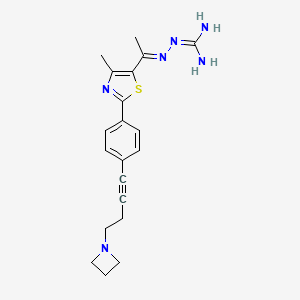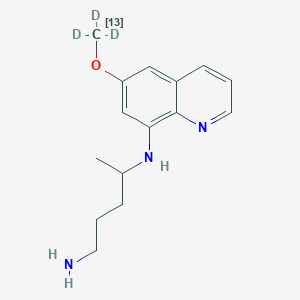
Primaquine-13CD3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Primaquine-13CD3 is a deuterium and carbon-13 labeled derivative of Primaquine, an antimalarial drug. Primaquine is primarily used to treat and prevent malaria caused by Plasmodium vivax and Plasmodium ovale. The labeled version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Primaquine due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Primaquine-13CD3 is synthesized by incorporating deuterium and carbon-13 into the Primaquine molecule. The synthesis involves the following steps:
Starting Material: The synthesis begins with commercially available Primaquine.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through hydrogen-deuterium exchange reactions. This can be achieved using deuterated solvents and catalysts under specific conditions.
Carbon-13 Labeling: Carbon-13 is incorporated into the molecule using carbon-13 labeled reagents. This step often involves the use of carbon-13 labeled formaldehyde or other carbon-13 labeled compounds in the presence of catalysts.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Primaquine are subjected to deuterium and carbon-13 labeling reactions.
Purification: The labeled compound is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Quality Control: The final product undergoes rigorous quality control to confirm the incorporation of deuterium and carbon-13 and to ensure the absence of impurities.
Chemical Reactions Analysis
Types of Reactions
Primaquine-13CD3 undergoes various chemical reactions, including:
Oxidation: Primaquine can be oxidized to form quinone-imine derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Primaquine can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Quinone-imine derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Primaquine-13CD3 has several scientific research applications, including:
Pharmacokinetic Studies: The labeled compound is used to study the absorption, distribution, metabolism, and excretion of Primaquine in biological systems.
Metabolic Pathway Analysis: Researchers use this compound to trace metabolic pathways and identify metabolites in vivo and in vitro.
Drug Development: The compound is used in drug development to optimize the pharmacokinetic properties of Primaquine and related compounds.
Biological Research: this compound is used to study the biological effects of Primaquine on malaria parasites and other pathogens.
Industrial Applications: The labeled compound is used in the development of analytical methods for quality control and regulatory compliance.
Mechanism of Action
Primaquine-13CD3 exerts its effects through several mechanisms:
Interference with Mitochondrial Function: Primaquine disrupts the mitochondrial function of malaria parasites, leading to the generation of reactive oxygen species and parasite death.
DNA Binding: The compound may bind to and alter the properties of protozoal DNA, affecting the replication and survival of the parasites.
Metabolic Activation: Primaquine is metabolized in the liver to form active metabolites that exert antimalarial effects.
Comparison with Similar Compounds
Primaquine-13CD3 is compared with other similar compounds, such as:
Tafenoquine: A longer-acting analog of Primaquine with a similar mechanism of action but a longer half-life.
Chloroquine: Another antimalarial drug that targets the blood stages of malaria parasites but does not affect the liver stages.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research.
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
4-N-[6-(trideuterio(113C)methoxy)quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2+1D3 |
InChI Key |
INDBQLZJXZLFIT-JVXUGDAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC(=C2C(=C1)C=CC=N2)NC(C)CCCN |
Canonical SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


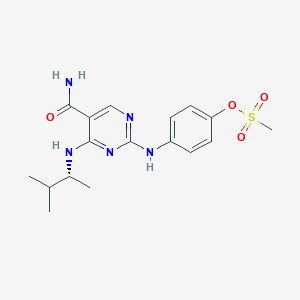
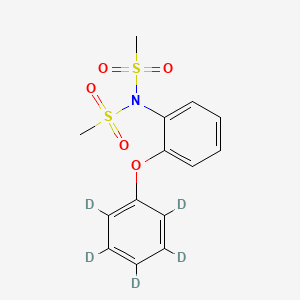
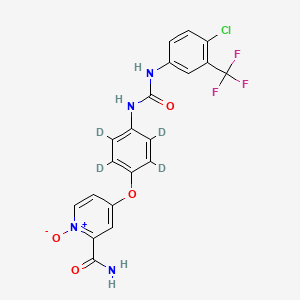

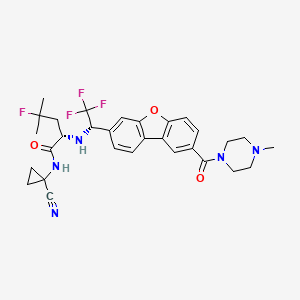
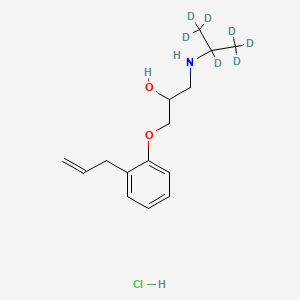
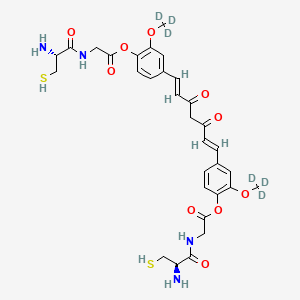
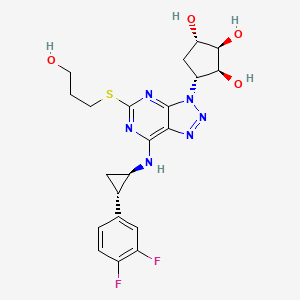

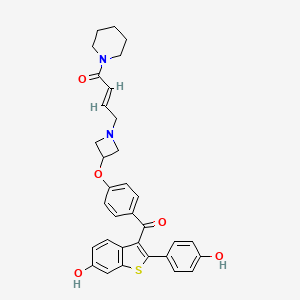


![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
